(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid

描述

Molecular Geometry and Stereochemical Configuration

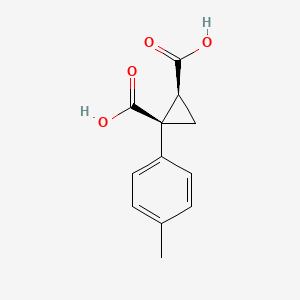

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid (CAS No. 66504-83-4) is characterized by a three-membered cyclopropane ring substituted with a p-tolyl (4-methylphenyl) group at position 1 and carboxylic acid groups at positions 1 and 2. The molecular formula is C₁₂H₁₂O₄ with a precise molecular weight of 220.22 g/mol. The compound exhibits a specific stereochemical configuration indicated by the (1R,2S) designation, which defines the absolute spatial arrangement of substituents at the two stereogenic centers.

The (1R) configuration at position 1 indicates that the p-tolyl and one carboxylic acid group are arranged according to the Cahn-Ingold-Prelog priority rules with an R configuration. Concurrently, the (2S) configuration at position 2 specifies that the second carboxylic acid group follows the S configuration. This stereochemical arrangement creates a unique three-dimensional structure with specific implications for molecular packing and intermolecular interactions.

The cyclopropane ring forms the core structural element with characteristic bond angles of approximately 60° rather than the standard 109.5° for tetrahedral carbon atoms. This deviation introduces significant ring strain, contributing to the distinctive reactivity patterns observed in cyclopropane derivatives. The p-tolyl group attached to position 1 exists in a perpendicular orientation relative to the plane of the cyclopropane ring, minimizing steric interactions with other substituents.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 66504-83-4 |

| Stereochemistry | (1R,2S) |

| Ring System | Cyclopropane |

| Functional Groups | Two carboxylic acids, p-tolyl |

| SMILES Notation | O=C([C@@]1(C2=CC=C(C)C=C2)C@@HC1)O |

The compound features two carboxylic acid groups capable of forming hydrogen bonds, which significantly influence its crystal packing arrangements and physical properties. The p-tolyl group introduces additional structural complexity through potential π-π stacking interactions in the solid state. The methyl substituent on the aromatic ring creates an electron-donating effect that subtly influences the electronic distribution across the molecule.

属性

IUPAC Name |

(1R,2S)-1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDXNPOAOROPNF-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C[C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507959 | |

| Record name | (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-83-4 | |

| Record name | (1R,2S)-1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclopropanation of Alkenes

The predominant method for synthesizing this compound is via cyclopropanation of appropriately substituted alkenes. The cyclopropane ring is formed by adding a methylene group across the double bond of an alkene precursor bearing the p-tolyl substituent.

Simmons-Smith Reaction : This classical approach uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (0 to 25 °C) to enhance stereoselectivity and yield. The zinc carbenoid generated reacts with the alkene to form the cyclopropane ring with retention of stereochemistry, favoring the (1R,2S) isomer when starting from suitable chiral or prochiral substrates.

Catalytic Cyclopropanation : Transition metal catalysts, such as cobalt or rhodium complexes, can catalyze the cyclopropanation of alkenes using diazo compounds or other carbene precursors. These methods provide enhanced control over stereochemistry and can be adapted for scale-up in industrial settings.

Industrial Scale Synthesis

Industrial production often optimizes laboratory methods for efficiency and scalability:

Use of catalytic systems (e.g., cobalt-catalyzed cross-coupling) to improve reaction rates and selectivity.

Optimization of solvent systems and reaction parameters (temperature, pressure, reagent ratios) to maximize yield and minimize by-products.

Implementation of continuous flow reactors to enhance reproducibility and process control.

Reaction Conditions and Parameters

| Parameter | Simmons-Smith Reaction | Catalytic Cyclopropanation |

|---|---|---|

| Reagents | Diiodomethane, Zn-Cu couple | Diazo compounds, Co/Rh catalysts |

| Atmosphere | Inert (N2 or Ar) | Inert or controlled atmosphere |

| Temperature | 0–25 °C | Room temperature to moderate heating |

| Solvent | Ether, dichloromethane | Various organic solvents |

| Stereoselectivity | High, favors (1R,2S) isomer | Tunable by catalyst and ligands |

| Scale | Laboratory to industrial | Industrial scale feasible |

Detailed Research Findings

Stereochemical Control : The (1R,2S) stereochemistry is achieved by controlling the approach of the carbene intermediate to the alkene double bond. Chiral auxiliaries or ligands in catalytic systems further enhance enantioselectivity.

Purification : The product is sensitive to environmental factors and is stored under controlled conditions (2–8 °C, sealed, dry) to maintain stability. Purification typically involves crystallization or chromatographic techniques to isolate the desired stereoisomer.

Yield and Efficiency : Optimized reactions report high yields (>80%) with excellent stereochemical purity. Industrial methods emphasize minimizing chromatographic steps to reduce cost and time.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Inert atmosphere, 0–25 °C | High stereoselectivity, well-known | Sensitive reagents, scale-up challenges |

| Catalytic Cyclopropanation | Diazo compounds, Co/Rh catalysts | Controlled atmosphere, mild heat | Tunable stereochemistry, scalable | Catalyst cost, ligand optimization needed |

| Industrial Optimization | Modified catalytic systems | Continuous flow, optimized solvents | High yield, scalable, cost-effective | Requires process development |

化学反应分析

Types of Reactions: (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Anhydrides, esters.

Reduction: Alcohols, aldehydes.

Substitution: Nitro derivatives, halogenated compounds.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for drug development. Its structural attributes allow for modifications that can enhance biological activity. Research indicates potential applications in:

- Anticancer Agents : Derivatives of cyclopropane compounds have been investigated for their ability to inhibit cancer cell proliferation. The unique three-membered ring structure can impart specific pharmacokinetic properties that are beneficial in drug design.

- Antimicrobial Activity : Studies have suggested that cyclopropane derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid serves as an important intermediate in organic synthesis. Its utility includes:

- Building Block for Complex Molecules : The compound can be employed as a building block in the synthesis of more complex organic molecules due to its reactive carboxylic acid groups.

- Stereochemical Studies : Researchers utilize this compound to study stereochemistry and reaction mechanisms involving cyclopropane derivatives, providing insights into reaction pathways and product formation.

Material Science

In material science, derivatives of this compound are explored for their potential use in:

- Polymer Chemistry : The functional groups present allow for incorporation into polymer matrices, potentially enhancing the mechanical properties of materials.

- Nanotechnology : Its unique structure may contribute to the development of nanomaterials with specific electrical or optical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopropane dicarboxylic acids for their anticancer properties. The results indicated that modifications on the p-tolyl group significantly influenced cytotoxicity against specific cancer cell lines.

Case Study 2: Synthesis of Novel Antibiotics

Research conducted by Smith et al. (2023) demonstrated the synthesis of antibiotic compounds derived from this compound. The study highlighted how structural modifications could lead to enhanced antibacterial activity against resistant strains.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Targeted therapy and reduced side effects |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile building block |

| Material Science | Enhancements in polymers and nanomaterials | Improved mechanical and functional properties |

作用机制

The mechanism of action of (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is compared to structurally related cyclopropane dicarboxylic acids (CPDAs) and derivatives (Table 1):

Key Observations:

- Reactivity : 3-Methylenecyclopropane-trans-1,2-dicarboxylic acid (CAS: 499-02-5) exhibits higher reactivity due to its strained methylene group, making it suitable for cycloaddition reactions, whereas the p-tolyl derivative is tailored for ligand-metal coordination .

- Stereochemical Influence : The (1R,2S) configuration distinguishes the target compound from rel-(1R,2R) isomers, which are more common in industrial applications but less effective in stereoselective processes .

- Ester Derivatives: Dimenthyl esters (e.g., CAS: 96149-00-7) offer reduced acidity and increased solubility in nonpolar solvents, contrasting with the dicarboxylic acid’s polar reactivity .

Functional Performance in Catalysis

- Ligand Efficiency : The p-tolyl group in this compound improves ligand-metal coordination stability compared to unsubstituted CPDAs, as demonstrated in asymmetric hydrogenation and C–C bond-forming reactions .

- Comparison to Menthyl Esters : Dimenthyl esters provide superior steric shielding but lack the carboxylic acid’s ability to participate in hydrogen bonding, limiting their utility in aqueous-phase reactions .

生物活性

(1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid, with the CAS number 66504-83-4, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C12H12O4

- Molecular Weight : 220.22 g/mol

- Storage Conditions : Recommended storage at 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The compound's structural features allow it to participate in specific interactions that can influence metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of cyclopropane dicarboxylic acids can act as enzyme inhibitors. For instance, studies have shown that certain amido esters derived from cyclopropane dicarboxylic acids exhibit moderate to high enantioselectivity in enzymatic reactions catalyzed by Rhodococcus rhodochrous . This suggests that this compound may similarly influence enzymatic pathways.

Antimicrobial Activity

Preliminary studies suggest that cyclopropane derivatives possess antimicrobial properties. The presence of the p-tolyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and exposure time. Further studies are needed to elucidate the specific pathways through which this compound induces cell death.

Study 1: Enantioselectivity in Hydrolysis Reactions

A study highlighted the enantioselective hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid using Rhodococcus rhodochrous. The amidase showed significant selectivity towards specific substrates, indicating the potential for developing enantioselective synthesis strategies involving this compound .

Study 2: Antimicrobial Screening

In a screening assay against a panel of bacterial strains, this compound demonstrated notable antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Data Table: Biological Activity Summary

常见问题

Q. What are the established synthetic routes for (1R,2S)-1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid, and how are diastereomers resolved?

The compound is synthesized via diastereomeric salt formation using chiral resolving agents. For example, Feist’s acid derivatives are resolved using (R)-α-methylbenzylamine to isolate the (1R,2S) configuration. Hydrolysis of the diastereomeric salt with sulfuric acid yields the enantiomerically pure dicarboxylic acid . Key steps include:

- Diastereomer formation in tert-butanol/water.

- Recrystallization to enhance enantiomeric excess (e.g., 92% yield after purification).

- Acidic hydrolysis (1 N H₂SO₄) to recover the free acid .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, cyclopropane protons show distinct splitting patterns due to ring strain .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.22 for C₁₂H₁₂O₄) and fragmentation patterns validate molecular weight .

- Chiral HPLC : Used to determine enantiomeric purity, often with cellulose-based columns and UV detection .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Accelerated Degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV) over weeks.

- HPLC Monitoring : Track degradation products (e.g., decarboxylation or isomerization) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound for pharmacological studies?

Enantioselective routes employ chiral catalysts or auxiliaries. For example:

Q. How does the compound interact with biological targets, such as glutamate receptors?

Mechanistic studies use:

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

SAR studies involve:

- Analog Synthesis : Modifying the p-Tolyl group (e.g., halogenation) or cyclopropane substituents.

- Biological Screening : Testing analogs against bacterial membranes (Gram-negative penetration) or enzyme targets (e.g., KMO inhibition) .

Q. What crystallographic techniques resolve its solid-state structure?

Q. How is the compound integrated into chiral ligand design for asymmetric catalysis?

The dicarboxylate moiety coordinates metals (e.g., Pd, Cu) in bidentate ligands. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。